molecular formula C16H9NO B8629382 10-Formylanthracene-9-carbonitrile CAS No. 93496-78-7

10-Formylanthracene-9-carbonitrile

Cat. No. B8629382
M. Wt: 231.25 g/mol
InChI Key: WQPWBUMSUOZDCQ-UHFFFAOYSA-N
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Patent
US04803226

Procedure details

A 250 mL 2-neck round bottom flask fitted with thermometer, condenser, N2 inlet and bubbler, and stirring bar was charged with 10-chloro-9-anthraldehyde (Aldrich, 5 g, 21 mmol, CuCN (Fisher Scientific Company, 711 Forbes Ave., Pittsburgh, PA, 15219, 2.14 g, 24 mmol), N-methylpyrrolidinone (100 mL), DMF (15 mL), and bis(triphenylphosphine)palladium dichloride (Fluka, 0.08 g, 0.1 mmol). The mixture was warmed to 170° and stirred 15 h under N2. After 1.5 h, the mixture became homogeneous. The reaction was cooled to 70° and poured into a solution composed of 16 g of FeCl3.6H2O, (Mallinckrodt), 70 mL of 1.0M HCl and 400 mL H2O. The resulting mixture was stirred at 60°-70° for 1 h, filtered and a crude orange solid isolated. This material was dissolved in 1 L of hot PhCH3 and passed through a small plug (100 g) of SiO2. The filtrate was then concentrated to 75 mL and diluted with hexane (200 mL). The orange solid which formed was collected by filtration and dried at 50° to give 3.17 g (68%) of 10-formyl-9-anthracenecarbonitrile mp 270°-275°, (C, H, N).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CuCN
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
0.08 g
Type
catalyst
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
FeCl3.6H2O
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
SiO2
Quantity
100 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N#N.Cl[C:4]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([CH:18]=[O:19])=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[CH:9]2.[C:20]([Cu])#[N:21].Cl>C1(C)C=CC=CC=1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O.CN(C=O)C.CN1CCCC1=O>[CH:18]([C:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:4]([C:20]#[N:21])=[C:5]2[C:10]=1[CH:9]=[CH:8][CH:7]=[CH:6]2)=[O:19] |^1:33,52|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C=CC=CC2=C(C2=CC=CC=C12)C=O
Name
CuCN
Quantity
2.14 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
0.08 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
FeCl3.6H2O
Quantity
70 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
SiO2
Quantity
100 g
Type
reactant
Smiles
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 170°
STIRRING
Type
STIRRING
Details
stirred 15 h under N2
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 70°
ADDITION
Type
ADDITION
Details
poured into a solution
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 60°-70° for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
a crude orange solid isolated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated to 75 mL
ADDITION
Type
ADDITION
Details
diluted with hexane (200 mL)
CUSTOM
Type
CUSTOM
Details
The orange solid which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 50°

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(=O)C1=C2C=CC=CC2=C(C2=CC=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.17 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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